molecular formula C7H4F3IO B2425937 3-Iodo-5-(trifluoromethyl)phenol CAS No. 1073339-06-6

3-Iodo-5-(trifluoromethyl)phenol

Cat. No.: B2425937
CAS No.: 1073339-06-6
M. Wt: 288.008
InChI Key: IRYVCYRTDUSRLC-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4F3IO. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(trifluoromethyl)phenol typically involves the iodination of 5-(trifluoromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-(trifluoromethyl)phenol
  • 3-Iodo-2-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)phenol

Uniqueness

3-Iodo-5-(trifluoromethyl)phenol is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenol ring.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3IO/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYVCYRTDUSRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073339-06-6
Record name 3-iodo-5-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-amino-5-(trifluoromethyl)phenol (42 g, 237.12 mmol, 1.00 equiv) in water (80 mL) at 0° C. was added 50% sulfuric acid (240 mL) dropwise. The resulting solution was stirred at 0° C. for 30 min. A solution of sodium nitrite (24.5 g, 355.07 mmol, 1.50 equiv) in water (90 mL) followed by a solution of potassium iodide (78.7 g) in water (80 mL) was added dropwise at 0° C. The resulting solution was stirred at 25° C. for 8 h. The reaction mixture was extracted with 2×100 mL of ethyl acetate. The combined organic layers were washed with 2×150 mL of saturated Na2SO3 solution and 2×200 mL of brine. The organic layer was dried over anhydrous sodium sulfate and concentrate under reduced pressure. The residue was purified on a silica gel column eluted with 0-7% of ethyl acetate in petroleum ether to give 54 g (79%) of 3-iodo-5-(trifluoromethyl)phenol as a yellow oil.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Quantity
78.7 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

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